2,4,5-Trimethoxycinnamic acid

Description

Properties

IUPAC Name |

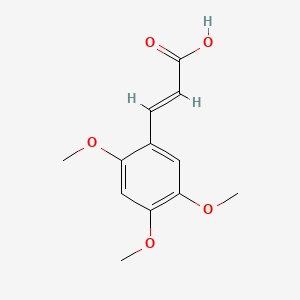

(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEGAEUDHJEYRY-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=CC(=O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C/C(=O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24160-53-0 |

Source

|

| Record name | 24160-53-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',4',5'-trimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-Trimethoxycinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T2L43DHK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4,5-Trimethoxycinnamic acid basic properties

An In-depth Technical Guide on the Core Properties of 2,4,5-Trimethoxycinnamic Acid

Introduction

This compound (2,4,5-TMCA) is a derivative of cinnamic acid, a class of organic compounds widely distributed in the plant kingdom.[1] As a phenylpropanoid, it serves as a crucial building block in the synthesis of various biochemicals and reagents.[2] This technical guide provides a comprehensive overview of the fundamental properties of 2,4,5-TMCA, its synthesis, biological activities, and safety protocols, tailored for researchers, scientists, and professionals in drug development. The molecule is of particular interest as it is the major, non-toxic metabolite of alpha-asarone and retains many of its pharmacological properties.[3]

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in research and development. The compound typically appears as a light yellow to dark green powder or crystal.[2][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O₅ | [2][5] |

| Molecular Weight | 238.24 g/mol | [2][5] |

| CAS Number | 24160-53-0 | [5] |

| EC Number | 246-047-2 | |

| Melting Point | 164-166 °C (lit.) | |

| Appearance | Light yellow to Amber to Dark green powder to crystal | [2][4] |

| Purity | >97.0% (HPLC) | [2][4] |

| SMILES String | COc1cc(OC)c(\C=C\C(O)=O)cc1OC | |

| InChI Key | XCEGAEUDHJEYRY-SNAWJCMRSA-N | |

| Synonyms | 3-(2,4,5-Trimethoxyphenyl)acrylic Acid | [2][5] |

| Storage Class | 11 - Combustible Solids |

Spectral Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. Various spectroscopic resources are available for this compound.

-

Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR spectra are available for this compound.[6][7][8] The 1H NMR spectrum in CDCl₃ shows characteristic chemical shifts for the methoxy, aromatic, and vinyl protons.[6]

-

Infrared Spectroscopy (IR) : IR spectra are available and can be used to identify the characteristic functional groups, such as the carboxylic acid and the aromatic ring.[8]

-

Mass Spectrometry (MS) : Mass spectral data is available, providing information on the molecular weight and fragmentation pattern of the molecule.[8]

Experimental Protocols

The synthesis of cinnamic acid derivatives can be achieved through various methods. While specific protocols for 2,4,5-TMCA are proprietary to manufacturers, general synthetic procedures for related trimethoxycinnamic acids, such as the Knoevenagel condensation and esterification/amidation, are well-documented and can be adapted.

General Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a common method for synthesizing cinnamic acids from benzaldehydes. The following is a representative "green" protocol for a related isomer, 3,4,5-trimethoxycinnamic acid, which illustrates the general principles.[9]

Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

Malonic acid

-

Ammonium bicarbonate

-

Ethyl acetate (EtOAc)

Procedure:

-

Combine 3,4,5-trimethoxybenzaldehyde (1.0 equiv), malonic acid (1.2 equiv), and ammonium bicarbonate (0.4 equiv) in a large test tube.[9]

-

Add a minimal amount of a high-boiling solvent like ethyl acetate.[9]

-

Heat the mixture in an oil bath at approximately 140°C. Vigorous gas evolution will occur as the reaction proceeds and the solvent boils off.[9]

-

After the reaction subsides (typically a few minutes), cool the test tube.[9]

-

The crude product is then purified through recrystallization or column chromatography. Thin-layer chromatography (TLC) can be used to monitor the reaction progress and purity.[9]

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound: the major metabolite of alpha-asarone, retains most of the pharmacological properties of alpha-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 24160-53-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. trans-2,4,5-Trimethoxycinnamic acid(24160-53-0) 1H NMR spectrum [chemicalbook.com]

- 9. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]

2,4,5-Trimethoxycinnamic acid natural sources and isolation

An In-Depth Technical Guide to the Natural Sources and Isolation of 2,4,5-Trimethoxycinnamic Acid

Introduction

This compound (TMCA) is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine.[1][2] With the molecular formula C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol , this compound is structurally characterized by a cinnamic acid backbone with three methoxy groups attached to the phenyl ring at the 2, 4, and 5 positions.[3][4][5] TMCA has garnered significant scientific interest primarily as the major and non-toxic metabolite of α-asarone, a bioactive but potentially toxic compound found in certain traditional medicinal plants.[6][7] Notably, TMCA retains many of the beneficial pharmacological properties of its precursor, including hypocholesterolemic and cholelitholytic effects, making it a promising candidate for further research and drug development.[6][7]

This guide provides a comprehensive overview of the natural origins of this compound, its biosynthesis within the plant kingdom, and detailed, field-proven methodologies for the isolation and characterization of its primary precursors from their most abundant natural sources.

Part 1: Natural Occurrence and Biosynthesis

Principal Natural Sources

This compound is not typically found as a primary accumulated metabolite in plants. Instead, its presence is most directly linked to plants rich in its metabolic precursor, α-asarone (2,4,5-trimethoxy-1-propenyl benzene). The most significant natural sources of asarones are plants belonging to the genus Acorus, particularly the rhizomes of:

-

Acorus tatarinowii Schott: This species is frequently cited as a primary source from which various phenylpropanoids, including asarones and related compounds, have been isolated.[8][9][10] Studies have identified numerous bioactive constituents from its rhizomes, establishing it as a key resource.[8][9]

-

Acorus calamus Linn. (Sweet Flag): Widely known in traditional medicine, the rhizomes of A. calamus contain a volatile oil rich in α- and β-asarone.[11][12] The concentration of these precursors can vary significantly based on the plant's ploidy, with tetraploid varieties containing the highest levels.[11]

While Acorus species are the most prominent sources, other plants like Alpinia flabellata and Piper mullesua have also been reported to contain TMCA.[5] Furthermore, derivatives of 3,4,5-trimethoxycinnamic acid, a structural isomer, have been isolated from the root of Polygala tenuifolia Willd.[13][14]

Biosynthetic Pathway

TMCA originates from the phenylpropanoid pathway, a central metabolic route in higher plants responsible for the synthesis of thousands of secondary metabolites, including lignin, flavonoids, and phenolic acids.[2][15][16] This pathway begins with the aromatic amino acid L-phenylalanine.

The key biosynthetic steps are as follows:

-

Deamination of Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[1][15] This is the gateway step from primary to secondary metabolism for this class of compounds.

-

Hydroxylations and Methylations: Following the formation of cinnamic acid, a series of enzymatic hydroxylation and methylation reactions occur on the aromatic ring.[1] Cinnamic acid is first hydroxylated to form p-coumaric acid, which serves as a central intermediate for a vast array of phenylpropanoids.[1][17]

-

Formation of Trimethoxy Precursors: Through subsequent, position-specific hydroxylations and O-methylations catalyzed by O-methyltransferases (OMTs), the characteristic 2,4,5-trimethoxylated phenyl ring of α-asarone is formed. This molecule then serves as the direct precursor that can be metabolically converted to this compound.

Caption: Simplified biosynthesis of 2,4,5-TMCA via the phenylpropanoid pathway.

Part 2: Isolation and Purification Protocol

The direct isolation of TMCA from plant material is uncommon. The standard approach involves the isolation of its immediate and more abundant precursor, α-asarone, from the rhizomes of Acorus species. This section details a robust, multi-step protocol for this purpose.

Step 1: Raw Material Preparation

-

Objective: To increase the surface area of the plant material for efficient solvent penetration.

-

Procedure:

-

Obtain dried rhizomes of Acorus tatarinowii or Acorus calamus.

-

Thoroughly clean the rhizomes to remove any soil and foreign matter.

-

Grind the dried rhizomes into a coarse powder (e.g., 20-40 mesh size) using a mechanical grinder.

-

-

Causality: A smaller particle size dramatically increases the surface area-to-volume ratio, facilitating more effective extraction of the target phenylpropanoids from the plant matrix.

Step 2: Extraction of Crude Bioactives

-

Objective: To liberate the asarones and other lipophilic compounds from the powdered rhizomes into a solvent.

-

Methodologies: Two primary methods are effective: hydrodistillation for obtaining the essential oil fraction and solvent-based extraction for a broader crude extract. Ultrasound-assisted solvent extraction is highlighted for its efficiency.

| Method | Principle | Typical Solvent | Advantages | Disadvantages | Reference(s) |

| Hydro-Steam Distillation | Volatile compounds are co-distilled with steam, separated, and collected. | Water | Effective for volatile oils; yields a concentrated fraction of asarones. | High energy consumption; may degrade thermally labile compounds. | [12] |

| Conventional Solvent Extraction (Maceration/Soxhlet) | Soaking or continuous washing of plant material with an organic solvent. | Ethanol, Methanol, Hexane | Simple setup; exhaustive extraction (Soxhlet). | Time-consuming; large solvent volume; potential for thermal degradation (Soxhlet). | [18] |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances solvent penetration and mass transfer. | Ethanol (≥95%) | Rapid extraction times; increased yield; reduced solvent consumption. | Requires specialized equipment; potential for localized heating. | [18][19] |

-

Recommended Protocol (UAE):

-

Place a known quantity of powdered rhizome (e.g., 50 g) into an extraction vessel.

-

Add ethanol at a specified solid-to-solvent ratio (e.g., 1:50 g/mL).[18]

-

Submerge the vessel in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40-45°C) for a defined period (e.g., 30-60 minutes).[18]

-

After extraction, filter the mixture through a suitable filter (e.g., Whatman No. 1 paper) to separate the extract from the plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

-

Step 3: Chromatographic Isolation of α-Asarone

-

Objective: To separate α-asarone from the complex mixture of compounds present in the crude extract.

-

Technique: Column chromatography using silica gel is the gold standard for this purification step.[12][19]

-

Procedure:

-

Column Packing: Prepare a glass column packed with silica gel (e.g., 60-120 mesh) using a wet packing method with a non-polar solvent like hexane.

-

Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., chloroform or ethyl acetate).[19] This gradient elution allows for the separation of compounds based on their polarity.

-

Fraction Collection: Collect the eluate in sequential fractions (e.g., 10-20 mL each).

-

Monitoring: Monitor the separation process using Thin-Layer Chromatography (TLC) to identify fractions containing the target compound (α-asarone). A reference standard is used for comparison.

-

Pooling and Concentration: Combine the pure fractions containing α-asarone and evaporate the solvent to obtain the isolated compound.

-

Caption: Experimental workflow for the isolation of α-asarone from Acorus rhizomes.

Part 3: Characterization and Analytical Techniques

Once α-asarone is isolated, its identity and purity must be confirmed. The same techniques are applicable for the characterization of TMCA.

| Technique | Application | Rationale and Expected Outcome | Reference(s) |

| HPLC | Purity assessment and quantification. | Provides a quantitative measure of the compound's purity by separating it from residual impurities. A single, sharp peak at a specific retention time is expected. | [18][19] |

| GC-MS | Identification and structural confirmation. | Separates volatile compounds and provides a mass spectrum (molecular weight and fragmentation pattern) that serves as a chemical fingerprint for identification. Derivatization may be needed for non-volatile acids. | [20][21] |

| NMR Spectroscopy (¹H and ¹³C) | Definitive structural elucidation. | Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous confirmation of the structure, including the position of methoxy groups and the stereochemistry of the propenyl side chain. | [12][19] |

| Infrared (IR) Spectroscopy | Functional group identification. | Identifies characteristic functional groups, such as C=O (carbonyl) in the carboxylic acid of TMCA, C=C (alkene), and C-O (ether) bonds from the methoxy groups. | [19][22] |

| UV-Vis Spectrophotometry | Preliminary identification and quantification. | Measures the absorbance of UV/Visible light by the compound's chromophore. The wavelength of maximum absorbance (λmax) is a characteristic property. | [12][20] |

Part 4: Pharmacological Significance

The primary driver for isolating precursors to this compound is its favorable pharmacological profile compared to α-asarone. Research has shown that TMCA, as the major metabolite of α-asarone, exhibits significant biological activities:

-

Hypocholesterolemic Effects: In animal models, TMCA has been shown to decrease total serum cholesterol and LDL-cholesterol levels without negatively affecting HDL-cholesterol.[6][7]

-

Cholelitholytic Agent: It increases bile flow and reduces the cholesterol saturation index, suggesting potential for treating gallstones.[6][7]

-

Reduced Toxicity: TMCA is considered non-toxic, whereas its precursor α-asarone has raised safety concerns, making TMCA a more viable candidate for therapeutic development.[6]

Derivatives of the isomeric 3,4,5-trimethoxycinnamic acid have also been explored for a wide range of activities, including antidepressant, sedative, and antinarcotic properties, highlighting the therapeutic potential of this chemical scaffold.[13][14][23]

Conclusion

This compound is a pharmacologically significant phenylpropanoid primarily sourced via the metabolic conversion of α-asarone from plants of the Acorus genus. While direct isolation from natural sources is not the standard approach, a robust and well-documented workflow exists for obtaining its precursor in high purity. This process involves efficient extraction of bioactives from Acorus rhizomes, followed by meticulous purification using column chromatography. The validation of the isolated compound's identity and purity through a suite of modern analytical techniques is a critical final step. The favorable safety and bioactivity profile of TMCA compared to its precursor underscores the importance of these isolation methods for advancing research in drug discovery and development.

References

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. frontiersin.org [frontiersin.org]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C12H14O5 | CID 688363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound: the major metabolite of alpha-asarone, retains most of the pharmacological properties of alpha-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acorus tatarinowii Schott: A Review of Its Botany, Traditional Uses, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioguided isolation, identification and activity evaluation of antifungal compounds from Acorus tatarinowii Schott - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. ptbreports.org [ptbreports.org]

- 13. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity | MDPI [mdpi.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Ultrasound-Assisted Extraction of β-Asarone from Sweet Flag (Acorus calamus) Rhizome [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Analytical Techniques for Phytochemical Characterization of Selected Medicinal Plants | Journal of Contemporary Review [nepjol.info]

- 22. tandfonline.com [tandfonline.com]

- 23. tandfonline.com [tandfonline.com]

2,4,5-Trimethoxycinnamic acid CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trimethoxycinnamic acid (TMCA), a cinnamic acid derivative and a major metabolite of α-asarone. This document details its chemical identity, physicochemical properties, and significant biological activities, with a focus on its potential as a hypocholesterolemic and cholelitholytic agent. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside a visualization of its role in the cholesterol biosynthesis pathway.

Chemical Identity and Structure

This compound is a well-defined organic compound with the Chemical Abstracts Service (CAS) number 24160-53-0 .[1] Its chemical structure features a benzene ring substituted with three methoxy groups at positions 2, 4, and 5, and a propenoic acid side chain.

Chemical Structure:

Caption: Chemical Structure of this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 24160-53-0 | [1] |

| Molecular Formula | C₁₂H₁₄O₅ | [1][2][3] |

| Molecular Weight | 238.24 g/mol | [1][2][3] |

| Appearance | Light yellow to amber to dark green powder/crystal | [2] |

| Melting Point | 164-166 °C | [4] |

| Purity | >97.0% (HPLC) | [2] |

| ¹H NMR (CDCl₃) | See detailed data below | [5] |

| Linear Formula | (CH₃O)₃C₆H₂CH=CHCO₂H | [4] |

| SMILES | COc1cc(OC)c(\C=C\C(O)=O)cc1OC | [4] |

| InChI | 1S/C12H14O5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+ | [4] |

¹H NMR Spectral Data (Solvent: CDCl₃) [5]

-

Chemical Shift (ppm): Aromatic and vinylic protons typically appear in the range of 6.0-8.0 ppm. The methoxy protons will appear as singlets, and the carboxylic acid proton will be a broad singlet at a higher chemical shift. More specific peak assignments would require access to the full spectrum data.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of trimethoxycinnamic acid derivatives is the Knoevenagel condensation.[6] A detailed protocol for a related isomer, 3,4,5-Trimethoxycinnamic acid, which can be adapted, is provided below.[6]

Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

Succinic acid

-

Pyridine

-

N,N-dimethylformamide (DMF)

-

Concentrated hydrochloric acid

-

Ice

Procedure: [6]

-

In a 100 mL single-neck flask, combine 3,4,5-trimethoxybenzaldehyde (3.92 g, 20 mmol) and succinic acid (6.24 g, 60 mmol).

-

Add 15 mL of DMF and pyridine (1.6 mL, 20 mmol).

-

Heat the mixture to 90°C and allow it to react for 8 hours.

-

After the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into 40 mL of ice water.

-

Adjust the pH to 1-2 with concentrated hydrochloric acid to precipitate the product.

-

Filter the resulting light yellow solid, wash with ice water, and dry to obtain the product.

Evaluation of Hypocholesterolemic Activity in vivo

The following protocol is based on studies evaluating the pharmacological properties of this compound in a rat model.[7]

Animal Model:

-

Male Wistar rats.

-

Induction of hypercholesterolemia by feeding a high-cholesterol diet.

Experimental Groups:

-

Control group (standard diet).

-

Hypercholesterolemic group (high-cholesterol diet).

-

Hypercholesterolemic group treated with this compound (e.g., 80 mg/kg body weight).[7]

Procedure:

-

Acclimatize rats for a week.

-

Administer the respective diets and treatments daily for a specified period (e.g., 4 weeks).

-

At the end of the treatment period, collect blood samples for serum analysis.

-

Measure total cholesterol, LDL-cholesterol, and HDL-cholesterol levels using standard enzymatic kits.

-

Collect bile samples to measure bile flow, bile salts, phospholipids, and cholesterol content.

-

Isolate liver tissue to assess HMG-CoA reductase activity.

Biological Activity and Signaling Pathways

This compound, as the primary and non-toxic metabolite of α-asarone, demonstrates significant pharmacological potential.[7] Its primary reported activities are its hypocholesterolemic and choleretic effects.[7][8]

Hypocholesterolemic Activity: Studies have shown that administration of this compound to hypercholesterolemic rats leads to a significant decrease in total serum cholesterol and LDL-cholesterol levels, while HDL-cholesterol levels remain unaffected.[7] This beneficial effect on the lipid profile suggests its potential as a lipid-lowering agent.

Mechanism of Action: The hypocholesterolemic effect of this compound is, in part, attributed to its ability to inhibit HMG-CoA reductase , a key enzyme in the cholesterol biosynthesis pathway.[7] However, its inhibitory effect is noted to be less potent than that of its parent compound, α-asarone.[7]

Choleretic Activity: this compound has also been observed to increase bile flow, primarily by enhancing the secretion of bile salts, phospholipids, and cholesterol into the bile.[7] This action can lead to a reduction in the cholesterol saturation index of gallbladder bile, suggesting a potential therapeutic role in the prevention or treatment of cholesterol gallstones.[7]

The diagram below illustrates the logical relationship of this compound's inhibitory action on the cholesterol biosynthesis pathway.

Caption: Inhibition of HMG-CoA Reductase by this compound.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, coupled with its promising hypocholesterolemic and choleretic activities, make it a valuable subject for further investigation. The experimental protocols and pathway information provided in this guide serve as a foundational resource for researchers exploring the therapeutic potential of this and related molecules. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2,4,5-三甲氧基肉桂酸,主要为反式 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound: the major metabolite of alpha-asarone, retains most of the pharmacological properties of alpha-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hypocholesterolemic and choleretic effects of three dimethoxycinnamic acids in relation to this compound in rats fed with a high-cholesterol/cholate diet - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4,5-Trimethoxycinnamic acid mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 2,4,5-Trimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of this compound (2,4,5-TMCA). The available scientific literature indicates that the primary pharmacological activity of 2,4,5-TMCA is linked to its role as the major, non-toxic metabolite of α-asarone. It largely retains the hypocholesterolemic and cholelitholytic properties of its parent compound. This document collates the known quantitative data, details relevant experimental methodologies, and visualizes the implicated biological pathways. Due to the limited specific data on 2,4,5-TMCA, this guide also provides a comparative overview of its more extensively studied isomer, 3,4,5-Trimethoxycinnamic acid (3,4,5-TMCA), to offer a broader context for researchers in the field of cinnamic acid derivatives.

This compound (2,4,5-TMCA)

Core Mechanism of Action: Hypocholesterolemic and Cholelitholytic Effects

2,4,5-TMCA has been identified as the principal metabolite of α-asarone and is responsible for many of its pharmacological effects. Studies in hypercholesterolemic rat models have demonstrated that administration of 2,4,5-TMCA leads to a significant reduction in total serum cholesterol and low-density lipoprotein (LDL)-cholesterol levels, while high-density lipoprotein (HDL)-cholesterol levels remain unaffected[1].

The primary molecular mechanism implicated in this cholesterol-lowering effect is the regulation of cholesterol metabolism and bile acid secretion. 2,4,5-TMCA increases bile flow and the secretion of bile salts, phospholipids, and cholesterol into the bile[1]. This action helps to reduce the cholesterol saturation index (CSI) of gallbladder bile, suggesting a potential cholelitholytic (gallstone dissolving) effect[1][2].

A key enzyme in cholesterol biosynthesis, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is a target of α-asarone. However, 2,4,5-TMCA is a significantly weaker inhibitor of this enzyme, with studies indicating that α-asarone is approximately 20 times more potent as an HMG-CoA reductase inhibitor than 2,4,5-TMCA[1].

Quantitative Data

Specific quantitative data for the direct action of 2,4,5-TMCA is limited. The following table summarizes the available information, including data for its parent compound, α-asarone, for comparative purposes.

| Compound | Parameter | Value | Species | Comments | Reference |

| α-Asarone | HMG-CoA Reductase Inhibition (IC₅₀) | ~2.5 mM | Rat (hepatic) | Weak inhibitor | [3] |

| 2,4,5-TMCA | HMG-CoA Reductase Inhibition | ~20-fold less potent than α-asarone | Rat (hepatic) | Estimated based on comparative studies. | [1] |

| 2,4,5-TMCA | In vivo Dosage | 80 mg/kg body weight | Rat | Administered for 8 days to hypercholesterolemic rats. | [1][2] |

Signaling Pathway

The primary pathway influenced by 2,4,5-TMCA is the cholesterol biosynthesis and metabolism pathway. By weakly inhibiting HMG-CoA reductase and more significantly promoting the excretion of cholesterol and bile salts, it contributes to lowering systemic cholesterol levels.

Experimental Protocols

A common method to induce hypercholesterolemia in rat models involves feeding a high-cholesterol diet.

-

Animals: Male Wistar or Sprague-Dawley rats are often used.

-

Diet: A standard chow is supplemented with high levels of cholesterol (e.g., 1-2%) and often cholic acid (e.g., 0.5%) to enhance cholesterol absorption. The diet is also typically high in fat (e.g., 10-20% from sources like lard or coconut oil).

-

Duration: The diet is provided for a period ranging from a few weeks to several months to establish elevated serum cholesterol levels. In the studies involving α-asarone and its metabolites, a duration of 8 days was utilized for drug administration following induction[2].

-

Administration of 2,4,5-TMCA: 2,4,5-TMCA is administered orally or via intraperitoneal injection, typically at a dose of 80 mg/kg body weight daily[1][2].

-

Analysis: Blood samples are collected to measure total cholesterol, LDL-C, and HDL-C levels using standard enzymatic colorimetric assay kits.

-

Bile Collection: Rats are anesthetized, and the common bile duct is cannulated to collect bile. Bile flow rate is measured gravimetrically.

-

Analysis of Bile Components:

-

Bile Salts: Can be quantified using HPLC or GC-MS methods following hydrolysis of conjugated bile acids[4][5].

-

Phospholipids: Phospholipid content, primarily lecithin, is determined using colorimetric assays, such as Bartlett's method.

-

Cholesterol: Biliary cholesterol is measured using enzymatic assays, similar to serum cholesterol analysis[6][7].

-

-

Calculation of Cholesterol Saturation Index (CSI): The CSI is calculated based on the molar concentrations of cholesterol, bile salts, and phospholipids in the bile, using established critical tables to determine the maximum solubility of cholesterol in bile of that composition[6][8][9].

-

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP⁺ at 340 nm.

-

Procedure:

-

A reaction mixture is prepared containing potassium phosphate buffer, EDTA, DTT, NADPH, and the HMG-CoA reductase enzyme (either purified or in a liver microsomal preparation).

-

The test compound (2,4,5-TMCA) at various concentrations is added to the reaction mixture and pre-incubated.

-

The reaction is initiated by adding the substrate, HMG-CoA.

-

The decrease in absorbance at 340 nm is monitored over time.

-

The IC₅₀ value is calculated from the dose-response curve of enzyme inhibition[10][11].

-

Comparative Analysis: 3,4,5-Trimethoxycinnamic Acid (3,4,5-TMCA)

In contrast to 2,4,5-TMCA, its isomer 3,4,5-TMCA has been the subject of more extensive research, revealing a different and broader range of pharmacological activities. It is presented here for comparative purposes.

Core Mechanisms of Action

3,4,5-TMCA is primarily characterized as a modulator of central nervous system targets. Its main mechanisms of action include:

-

GABAergic System Modulation: It acts as a positive allosteric modulator of GABA-A receptors, potentiating the effects of GABA, which leads to sedative and anticonvulsant effects[12][13][14].

-

Serotonergic System Interaction: 3,4,5-TMCA exhibits binding affinity for serotonin receptors, specifically the 5-HT₁A and 5-HT₂C subtypes.

-

Anti-inflammatory Effects: Derivatives of 3,4,5-TMCA have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation[15].

-

MAPK Pathway Modulation: Derivatives have also been noted to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and differentiation[15].

Quantitative Data

| Compound | Parameter | Value | Target/System | Comments | Reference |

| 3,4,5-TMCA | 5-HT₁A Receptor Binding (IC₅₀) | 7.6 µM | Serotonin Receptor | Favorable binding affinity. | [16] |

| 3,4,5-TMCA | 5-HT₂C Receptor Binding (IC₅₀) | 2.5 µM | Serotonin Receptor | Favorable binding affinity. | [16] |

| 3,4,5-TMCA Derivative | NF-κB Inhibition (IC₅₀) | 172.2 nM | NF-κB Reporter Assay | A derivative, not the parent compound. | [16] |

Signaling Pathways

3,4,5-TMCA enhances the activity of GABA-A receptors, which are ligand-gated ion channels. This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.

Derivatives of 3,4,5-TMCA have been shown to suppress the activation of the NF-κB pathway, which is a critical step in the inflammatory response. This inhibition prevents the transcription of pro-inflammatory genes.

Experimental Protocols

-

Animals: Male ICR or similar strains of mice are typically used.

-

Procedure:

-

Animals are fasted for approximately 24 hours before the experiment.

-

The test compound (3,4,5-TMCA) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., diazepam) are included.

-

After a set pre-treatment time (e.g., 30-60 minutes), a sub-hypnotic dose of pentobarbital (e.g., 30-45 mg/kg, i.p.) is administered to all animals[17][18][19][20].

-

The latency to the loss of the righting reflex (sleep onset) and the total duration of the loss of the righting reflex (sleeping time) are recorded for each animal[17].

-

-

Animals: Male mice (e.g., C57BL/6) or rats are used.

-

Procedure:

-

Animals are pre-treated with the test compound (3,4,5-TMCA) at various doses, along with vehicle and positive controls.

-

After the appropriate pre-treatment time, a convulsive dose of PTZ (a GABA-A antagonist), typically 30-85 mg/kg, is administered subcutaneously (s.c.) or intraperitoneally (i.p.)[21][22][23].

-

Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, which are scored using a standardized scale (e.g., Racine scale)[21].

-

The ability of the test compound to delay the onset of or prevent clonic-tonic seizures is recorded as a measure of anticonvulsant activity[21][22].

-

Conclusion

The primary mechanism of action for this compound is linked to its role as a metabolite of α-asarone, contributing to hypocholesterolemic effects through the modulation of bile secretion and, to a lesser extent, inhibition of HMG-CoA reductase. In contrast, its isomer, 3,4,5-Trimethoxycinnamic acid, demonstrates a distinct pharmacological profile centered on the modulation of central nervous system targets, including GABA-A and serotonin receptors, and has shown potential in anti-inflammatory pathways. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the current state of knowledge and providing a framework for future investigation into the therapeutic potential of these cinnamic acid derivatives. Further research is warranted to fully elucidate the specific molecular interactions and quantitative parameters for 2,4,5-TMCA.

References

- 1. SIMPLE AND RAPID QUANTITATION OF 21 BILE ACIDS IN RAT SERUM AND LIVER BY UPLC-MS-MS: EFFECT OF HIGH FAT DIET ON GLYCINE CONJUGATES OF RAT BILE ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-asarone inhibits HMG-CoA reductase, lowers serum LDL-cholesterol levels and reduces biliary CSI in hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acids in serum and bile of patients with cholesterol gallstone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estimation of cholesterol in bile: assessment of an enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Critical tables for calculating the cholesterol saturation of native bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. assaygenie.com [assaygenie.com]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. lcms.cz [lcms.cz]

- 14. selleck.co.jp [selleck.co.jp]

- 15. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Hypnotic Effect of Ocimum basilicum on Pentobarbital-Induced Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 23. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of 2,4,5-Trimethoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethoxycinnamic acid (2,4,5-TMC), a primary metabolite of α-asarone found in certain medicinal plants, has demonstrated significant pharmacological potential, particularly in the regulation of lipid metabolism. This technical guide provides a comprehensive overview of the pharmacological profile of 2,4,5-TMC, with a focus on its hypocholesterolemic and cholelitholytic effects. This document details the compound's mechanism of action, summarizes quantitative data from preclinical studies, and provides explicit experimental protocols for the key assays cited. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biological activities.

Introduction

This compound is an organic compound that has garnered interest for its biological activities, which mirror some of the effects of its precursor, α-asarone, but without the associated toxicity. Preclinical research, primarily in rodent models, has established its role as a promising hypocholesterolemic agent. This guide aims to consolidate the existing scientific literature into a detailed resource for researchers exploring the therapeutic applications of 2,4,5-TMC.

Pharmacodynamics and Mechanism of Action

The primary pharmacological effect of 2,4,5-TMC is its ability to lower cholesterol levels. The principal mechanism underlying this effect is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

Inhibition of HMG-CoA Reductase

2,4,5-TMC acts as an inhibitor of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol. By inhibiting this enzyme, 2,4,5-TMC reduces the endogenous production of cholesterol in the liver. While it is a recognized inhibitor, studies indicate that its inhibitory potency on HMG-CoA reductase is approximately 20 times less than that of its parent compound, α-asarone[1].

In Vivo Pharmacological Effects

The hypocholesterolemic and cholelitholytic activities of 2,4,5-TMC have been evaluated in vivo using a rat model of hypercholesterolemia.

Hypocholesterolemic Effects

In hypercholesterolemic rats, oral administration of 2,4,5-TMC at a dose of 80 mg/kg of body weight resulted in a significant reduction in serum cholesterol levels[1]. A notable study demonstrated that 2,4,5-TMC produced a more substantial decrease in LDL-cholesterol compared to several dimethoxycinnamic acid derivatives, with a reported reduction of 73.5%[2]. Importantly, these effects were achieved without adversely affecting high-density lipoprotein (HDL) cholesterol levels[1].

Choleretic and Cholelitholytic Effects

2,4,5-TMC has also been shown to influence bile composition and flow. In hypercholesterolemic rats, its administration increased bile flow, primarily by enhancing the secretion of bile salts, phospholipids, and cholesterol[1]. This alteration in bile composition leads to a decrease in the cholesterol saturation index (CSI), suggesting a potential cholelitholytic (gallstone dissolving) effect[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on this compound.

| Parameter | Animal Model | Dosage | Effect | Reference |

| Total Serum Cholesterol | Hypercholesterolemic Rats | 80 mg/kg | Decreased | [1] |

| LDL-Cholesterol | Hypercholesterolemic Rats | Not Specified | Decreased by 73.5% | [2] |

| HDL-Cholesterol | Hypercholesterolemic Rats | 80 mg/kg | Unaffected | [1] |

Table 1: In Vivo Hypocholesterolemic Effects of this compound.

| Parameter | Animal Model | Dosage | Effect | Reference |

| Bile Flow | Hypercholesterolemic Rats | 80 mg/kg | Increased | [1] |

| Bile Salts Secretion | Hypercholesterolemic Rats | 80 mg/kg | Increased | [1] |

| Phospholipids Secretion | Hypercholesterolemic Rats | 80 mg/kg | Increased | [1] |

| Bile Cholesterol Secretion | Hypercholesterolemic Rats | 80 mg/kg | Increased | [1] |

| Gallbladder Bile Cholesterol | Hypercholesterolemic Rats | 80 mg/kg | Reduced | [1] |

| Cholesterol Saturation Index | Hypercholesterolemic Rats | 80 mg/kg | Decreased | [1] |

Table 2: In Vivo Choleretic and Cholelitholytic Effects of this compound.

Experimental Protocols

In Vivo Hypercholesterolemia Rat Model and Drug Administration

This protocol outlines the induction of hypercholesterolemia in rats and the subsequent treatment with 2,4,5-TMC.

Materials:

-

Male Wistar rats

-

Standard laboratory chow

-

High-cholesterol/cholate diet (composition may vary, but typically includes standard chow supplemented with cholesterol and cholic acid)

-

This compound

-

Vehicle for administration (e.g., corn oil)

-

Gavage needles

-

Metabolic cages for sample collection

Procedure:

-

Animal Acclimatization: House male Wistar rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water for at least one week.

-

Induction of Hypercholesterolemia: Switch the diet of the experimental groups (excluding the normal control group) to a high-cholesterol/cholate diet for a specified period (e.g., 7 days) to induce hypercholesterolemia.

-

Grouping and Dosing: Randomly divide the hypercholesterolemic rats into a control group (receiving vehicle) and a treatment group (receiving 2,4,5-TMC). A typical dose for 2,4,5-TMC is 80 mg/kg body weight, administered orally via gavage once daily for the duration of the study (e.g., 7 days).

-

Sample Collection: At the end of the treatment period, fast the animals overnight. Anesthetize the rats and collect blood samples via cardiac puncture for serum lipid analysis. For bile analysis, cannulate the bile duct and collect bile for a specified period.

-

Biochemical Analysis:

-

Serum Lipids: Analyze serum samples for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic colorimetric assay kits.

-

Bile Composition: Quantify total bile acids, phospholipids, and cholesterol in the collected bile using appropriate enzymatic or chromatographic methods.

-

In Vitro HMG-CoA Reductase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of 2,4,5-TMC on HMG-CoA reductase.

Materials:

-

HMG-CoA Reductase enzyme (purified or as a microsomal preparation)

-

HMG-CoA (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., potassium phosphate buffer)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Positive control inhibitor (e.g., pravastatin)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.

-

Inhibitor Addition: Add varying concentrations of 2,4,5-TMC to the reaction wells. Include wells with a vehicle control (solvent only) and a positive control inhibitor.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, HMG-CoA.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the rate of NADPH consumption for each concentration of 2,4,5-TMC. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for the management of hypercholesterolemia and related conditions. Its primary mechanism of action through the inhibition of HMG-CoA reductase, coupled with its beneficial effects on bile composition, warrants further investigation. The detailed experimental protocols and summarized data provided in this guide serve as a valuable resource for researchers in the fields of pharmacology and drug development to design and execute further studies to fully elucidate the therapeutic potential of this compound. Future research should focus on determining a precise IC50 value for HMG-CoA reductase inhibition and exploring its pharmacokinetic and long-term safety profiles in more detail.

References

- 1. This compound: the major metabolite of alpha-asarone, retains most of the pharmacological properties of alpha-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypocholesterolemic and choleretic effects of three dimethoxycinnamic acids in relation to this compound in rats fed with a high-cholesterol/cholate diet - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 2,4,5-Trimethoxycinnamic Acid Derivatives: A Landscape of Limited Exploration

For researchers, scientists, and professionals in drug development, this technical guide serves to illuminate the current state of knowledge on the biological activities of 2,4,5-trimethoxycinnamic acid and its derivatives. A comprehensive review of existing scientific literature reveals a notable scarcity of in-depth research on this specific isomeric scaffold, particularly when contrasted with the extensively studied 3,4,5-trimethoxycinnamic acid (TMCA). While the latter boasts a robust portfolio of documented biological effects, including anticancer, anti-inflammatory, and neuroprotective properties, the pharmacological profile of this compound derivatives remains largely uncharted territory.

This guide will synthesize the limited yet valuable information available on the parent compound, this compound, and related structures. It aims to provide a clear overview of the known biological activities, present the available quantitative data, detail relevant experimental protocols, and visualize the understood mechanisms of action.

The Parent Compound: this compound

The primary body of research on this compound (TMC) identifies it as a major, non-toxic metabolite of alpha-asarone, a compound found in certain plants. Studies have focused on its potential as a hypocholesterolemic and cholelitholytic agent.[1]

Hypocholesterolemic and Cholelitholytic Activities

In vivo studies in hypercholesterolemic rats have demonstrated that this compound retains most of the pharmacological properties of its precursor, alpha-asarone.[1] Administration of TMC was shown to decrease total serum cholesterol and lower low-density lipoprotein (LDL) cholesterol levels, while high-density lipoprotein (HDL) cholesterol levels remained unaffected.[1] Furthermore, TMC increased bile flow by promoting the secretion of bile salts, phospholipids, and cholesterol.[1] This action leads to a reduction in the cholesterol saturation index of gallbladder bile, suggesting its potential as a cholelitholytic agent.[1]

| Compound | Activity | Model | Dosage | Key Findings |

| This compound | Hypocholesterolemic | Hypercholesterolemic rats | 80 mg/kg body weight | Decreased total serum cholesterol, lowered LDL-cholesterol.[1] |

| This compound | Cholelitholytic | Hypercholesterolemic rats | 80 mg/kg body weight | Increased bile flow, decreased cholesterol saturation index.[1] |

Experimental Protocols

In Vivo Hypercholesterolemia Model in Rats

-

Animal Model: Male Wistar rats are typically used. Hypercholesterolemia is induced by feeding the animals a high-cholesterol diet for a specified period.

-

Compound Administration: this compound is administered orally, often as a suspension in a suitable vehicle like gum acacia, at a specific dosage (e.g., 80 mg/kg body weight).[1] A control group receives the vehicle alone.

-

Blood Sample Collection: Blood samples are collected at designated time points to measure serum lipid profiles.

-

Biochemical Analysis: Serum is analyzed for total cholesterol, LDL-cholesterol, and HDL-cholesterol levels using standard enzymatic kits.

-

Bile Flow and Composition Analysis: For cholelitholytic activity assessment, bile is collected via cannulation of the bile duct. The flow rate is measured, and the concentrations of bile salts, phospholipids, and cholesterol are determined to calculate the cholesterol saturation index.[1]

Related Structures: 2,4,5-Trimethoxy Chalcones

While not direct derivatives of this compound, chalcones bearing the 2,4,5-trimethoxy substitution pattern have been synthesized and evaluated for their biological activities. These compounds share a common precursor, asaronaldehyde, which is derived from β-asarone.[2]

Anticancer and Antioxidant Activities

A study on a series of 2,4,5-trimethoxy chalcones and their analogues revealed their potential as anticancer and antioxidant agents.[2] Several of these compounds exhibited inhibitory activity against human tumor cell lines, including MCF-7 (breast cancer), SW-982 (synovial sarcoma), and HeLa (cervical cancer).[2] The antioxidant properties were evaluated through various assays, demonstrating free radical scavenging and nitric oxide scavenging activities.[2]

| Compound Class | Activity | Assay/Cell Lines | Key Findings |

| 2,4,5-Trimethoxy chalcones | Anticancer | MCF-7, SW-982, HeLa | Chalcones with electron-donating groups showed better inhibitory activity.[2] |

| 2,4,5-Trimethoxy chalcones | Antioxidant | DPPH, NO scavenging | Several compounds exhibited significant free radical and nitric oxide scavenging.[2] |

A Call for Further Research

The current body of scientific literature presents a clear gap in the exploration of this compound derivatives. The promising hypocholesterolemic and cholelitholytic activities of the parent compound, coupled with the anticancer and antioxidant potential of related 2,4,5-trimethoxy chalcones, strongly suggests that a systematic investigation into the synthesis and biological evaluation of various ester, amide, and other derivatives of this compound is warranted. Such studies could unveil novel therapeutic agents with unique pharmacological profiles, contributing significantly to the field of drug discovery and development. The vast, unexplored chemical space of these derivatives holds considerable potential for identifying new lead compounds for a range of diseases.

References

- 1. This compound: the major metabolite of alpha-asarone, retains most of the pharmacological properties of alpha-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4,5-Trimethoxycinnamic Acid: An In-Depth Technical Guide on its Role as a Major Metabolite of Alpha-Asarone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-asarone, a primary active constituent of the medicinal plant Acorus calamus, has garnered significant scientific interest for its diverse pharmacological activities. However, its metabolic fate is crucial for understanding its efficacy and toxicological profile. This technical guide provides a comprehensive overview of 2,4,5-trimethoxycinnamic acid (TMCA) as a major metabolite of alpha-asarone. We will delve into the metabolic pathways, quantitative data, detailed experimental protocols, and the signaling pathways implicated in the biological activities of both the parent compound and its key metabolite.

Metabolic Pathway of Alpha-Asarone to this compound

The biotransformation of alpha-asarone in the body is a complex process primarily occurring in the liver. The metabolism is mainly mediated by cytochrome P450 (CYP) enzymes.[1][2] The major metabolic pathways for alpha-asarone include side-chain hydroxylation, epoxidation, and O-demethylation.[3] The formation of this compound is a significant outcome of this metabolism and has been identified in various experimental models, including rat hepatocytes and in human urine following exposure to Acorus calamus oil.[4][5]

The conversion of alpha-asarone to TMCA involves the oxidation of the propenyl side chain. While the precise enzymatic steps are a subject of ongoing research, it is hypothesized to proceed through an initial hydroxylation of the side chain, followed by further oxidation to a carboxylic acid.

Metabolic conversion of alpha-asarone to this compound.

Quantitative Data

While this compound is acknowledged as a major metabolite of alpha-asarone, publicly available quantitative data on the precise yield and kinetics of this specific conversion is limited. However, studies on the overall metabolism of alpha-asarone and the toxicity of its metabolites provide valuable insights.

| Compound | Metric | Value | Species/System | Reference |

| Alpha-asarone | Oral Bioavailability | 34% (at 80 mg/kg) | Rat | [1] |

| IC50 (Hepatotoxicity) | 46.0 ± 1.0 µg/mL (0.221 ± 0.001 mM) | Human Hepatocytes (THLE-2 cells) | [6] | |

| Beta-asarone | IC50 (Hepatotoxicity) | 40.0 ± 2.0 µg/mL (0.193 ± 0.001 mM) | Human Hepatocytes (THLE-2 cells) | [6] |

| trans-Trimethoxycinnamic acid | Toxicity | Less toxic than alpha- and beta-asarone | Human Hepatocytes (THLE-2 cells) | [6] |

Experimental Protocols

The study of alpha-asarone metabolism to TMCA involves in vitro and in vivo models, coupled with sensitive analytical techniques for quantification.

In Vitro Metabolism using Rat Hepatocytes

This protocol provides a framework for assessing the formation of TMCA from alpha-asarone in a primary cell culture system.

1. Isolation and Culture of Rat Hepatocytes:

-

Hepatocytes are isolated from rat liver by collagenase perfusion.

-

Cells are plated on collagen-coated dishes and cultured in appropriate media (e.g., Williams' Medium E) supplemented with fetal bovine serum, insulin, and other necessary factors.

2. Incubation with Alpha-Asarone:

-

After cell attachment and stabilization (typically 24 hours), the culture medium is replaced with a medium containing alpha-asarone at various concentrations (e.g., 10, 50, 100 µM).

-

Control cultures are incubated with the vehicle (e.g., DMSO) alone.

-

Incubation is carried out for different time points (e.g., 6, 12, 24, 48 hours) to assess the time-dependent formation of metabolites.[7]

3. Sample Preparation:

-

At each time point, the culture medium is collected.

-

The medium is centrifuged to remove cell debris.

-

For analysis of intracellular metabolites, the cells are washed with phosphate-buffered saline (PBS) and then lysed.

-

Metabolites are extracted from the medium and cell lysate using a suitable organic solvent (e.g., ethyl acetate).

-

The organic extract is evaporated to dryness and the residue is reconstituted in a solvent compatible with the analytical method (e.g., methanol or mobile phase).

4. Analytical Quantification of TMCA:

-

The extracted samples are analyzed by High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

-

Chromatographic Conditions: A C18 reverse-phase column is typically used with a gradient elution of acetonitrile and water (both containing a small percentage of formic acid to improve ionization).

-

Mass Spectrometry Conditions: The mass spectrometer is operated in negative ion mode, and specific multiple reaction monitoring (MRM) transitions for TMCA and an internal standard are used for quantification.

Experimental workflow for in vitro metabolism of alpha-asarone.

Signaling Pathways

Alpha-asarone has been shown to modulate several key signaling pathways, contributing to its neuroprotective and other pharmacological effects. While direct studies on TMCA are less common, the observation that it retains many of alpha-asarone's properties suggests it may act on similar pathways.[8]

Key Signaling Pathways Modulated by Alpha-Asarone:

-

PI3K/Akt/Nrf2 Pathway: This pathway is crucial for cellular survival and protection against oxidative stress. Alpha-asarone has been shown to activate this pathway, leading to the expression of antioxidant enzymes.

-

ERK/CREB/BDNF Pathway: This pathway is involved in neuronal plasticity, learning, and memory. Alpha-asarone can activate this cascade, which may underlie its nootropic effects.

-

AMPK/SIRT1 Pathway: This pathway is a key regulator of cellular energy metabolism and has been implicated in the therapeutic effects of alpha-asarone in metabolic and neurodegenerative disorders.

Signaling pathways modulated by alpha-asarone and potentially by TMCA.

Conclusion

This compound is a key metabolite in the biotransformation of alpha-asarone. Its formation represents a significant metabolic route that influences the overall pharmacological and toxicological profile of the parent compound. Further quantitative studies are necessary to fully elucidate the kinetics and yield of this metabolic conversion. The detailed experimental protocols and an understanding of the involved signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of alpha-asarone and its metabolites for potential therapeutic applications.

References

- 1. Molecular Mechanisms and Therapeutic Potential of α- and β-Asarone in the Treatment of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and toxicology of α- and β-Asarone: A review of preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of the carcinogen alpha-asarone in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bioanalytical investigation of asarone in connection with Acorus calamus oil intoxications. | Semantic Scholar [semanticscholar.org]

- 6. Hepatotoxic potential of asarones: in vitro evaluation of hepatotoxicity and quantitative determination in herbal products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation and fate of DNA adducts of alpha- and beta-asarone in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: the major metabolite of alpha-asarone, retains most of the pharmacological properties of alpha-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]

The GABAA/Benzodiazepine Receptor Agonist Activity of 2,4,5-Trimethoxycinnamic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the current understanding of 2,4,5-Trimethoxycinnamic acid's activity as a GABAA/Benzodiazepine (BZ) receptor agonist. The following sections detail its pharmacological action, summarize key quantitative data from preclinical studies, outline common experimental methodologies for its evaluation, and visualize the associated signaling pathways and experimental workflows.

Introduction to this compound and the GABAA Receptor

This compound is a phenylpropanoid, a class of organic compounds widely distributed in the plant kingdom. It is a derivative of cinnamic acid and is structurally related to other psychoactive methoxyamphetamines. Research has explored its potential pharmacological effects, with a particular focus on its interaction with the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect. The GABAA receptor complex also contains allosteric modulatory sites, including the benzodiazepine (BZ) site. Ligands that bind to the BZ site can enhance the effect of GABA, leading to increased chloride ion flux and a more potent inhibitory signal.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the GABAA/BZ receptor agonist activity of this compound from available in vitro studies.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | Data Not Available in Searched Literature | |||

| Functional Potency (EC50) | Data Not Available in Searched Literature | |||

| Efficacy (% of GABA max) | Data Not Available in Searched Literature |

Experimental Protocols

The evaluation of a compound's activity at the GABAA/BZ receptor typically involves a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This assay determines the affinity of the test compound (this compound) for the BZ site on the GABAA receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.

-

Materials:

-

Synaptic membrane preparations from a relevant brain region (e.g., rat cerebral cortex).

-

A radiolabeled ligand specific for the BZ site (e.g., [³H]flunitrazepam).

-

Test compound (this compound) at various concentrations.

-

A non-specific binding control (e.g., a high concentration of a known BZ site ligand like diazepam).

-

Incubation buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the synaptic membranes with the radiolabeled ligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)

This functional assay measures the effect of the test compound on the ion flow through the GABAA receptor channel.

-

Objective: To determine if the test compound is an agonist, antagonist, or allosteric modulator and to quantify its potency (EC50) and efficacy.

-

Materials:

-

Oocytes or cultured neurons expressing GABAA receptors.

-

Two-electrode voltage clamp or patch-clamp rig.

-

External and internal electrode solutions.

-

GABA (the natural agonist).

-

Test compound (this compound).

-

-

Procedure:

-

The cell membrane potential is clamped at a specific holding potential (e.g., -60 mV).

-

Apply a submaximal concentration of GABA to elicit a baseline chloride current.

-

Co-apply varying concentrations of the test compound with the submaximal GABA concentration.

-

Measure the change in the chloride current in response to the test compound.

-

A dose-response curve is generated by plotting the current potentiation against the concentration of the test compound.

-

The EC50 (the concentration that produces 50% of the maximal effect) and the maximal efficacy (compared to a known BZ agonist like diazepam) are determined from this curve.

-

Visualizations

GABAA Receptor Signaling Pathway

Caption: GABAA receptor signaling pathway with allosteric modulation.

Experimental Workflow for GABAA Receptor Activity Assessment

Caption: Workflow for assessing GABAA receptor modulator activity.

Conclusion and Future Directions

While the structural characteristics of this compound suggest potential interaction with CNS receptors, there is a notable gap in the publicly available, peer-reviewed literature providing specific quantitative data on its GABAA/BZ receptor agonist activity. The experimental protocols outlined in this guide represent the standard methodologies that would be required to definitively characterize its binding affinity, potency, and efficacy. Future research should focus on conducting these rigorous in vitro and subsequent in vivo studies to elucidate the complete pharmacological profile of this compound and determine its potential as a novel modulator of the GABAA receptor system. Such studies are critical for validating its mechanism of action and assessing its therapeutic potential.

Structure-activity relationship of trimethoxycinnamic acid analogs

An In-depth Technical Guide to the Structure-Activity Relationship of Trimethoxycinnamic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxycinnamic acid (TMCA), a natural product originally identified as an active metabolite from the root of Polygala tenuifolia, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, particularly esters and amides, have demonstrated a broad spectrum of pharmacological activities, including antitumor, central nervous system (CNS), antiviral, and anti-inflammatory properties.[1][3][4] The core structure of TMCA features a trimethoxyphenyl ring connected to an acrylic acid moiety, offering multiple sites for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a detailed examination of the structure-activity relationships (SAR) of TMCA analogs, focusing on anticancer applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Structure-Activity Relationship (SAR) and Data

The primary points of modification on the TMCA scaffold are the carboxylic acid group (forming esters and amides), the phenyl ring, and the α,β-unsaturated system.[2] The following sections and tables summarize the quantitative SAR data for key TMCA analogs, primarily focusing on their anticancer activity.

Anticancer Activity of TMCA Ester Analogs

Esterification of the carboxylic acid group of TMCA has yielded numerous compounds with significant cytotoxic effects against various cancer cell lines. The nature of the alcohol moiety plays a crucial role in determining potency.

| Compound ID | Ester Moiety (R Group) | Cell Line | IC50 (µM) | Reference |

| S1 | Tyrosol | MDA-MB-231 (Breast) | 46.7 | [2] |

| S5 | Dihydroartemisinin | A549 (Lung) | 0.50 | [1] |

| SGC-7901 (Gastric) | 11.82 | [1] | ||

| PC-3 (Prostate) | 17.22 | [1] | ||

| MDA-MB-435s (Melanoma) | 5.33 | [1] | ||

| 7 | 2-Chlorophenyl | N/A (AChE Inhibition) | 46.18 | [5] |

| N/A (BChE Inhibition) | 32.46 | [5] |

Table 1: Summary of in vitro anticancer and cholinesterase inhibitory activity of selected TMCA ester analogs.

SAR Insights:

-

The conjugation of TMCA with complex natural products, such as dihydroartemisinin (S5), can lead to highly potent analogs with sub-micromolar activity against specific cell lines like A549 lung cancer.[1]

-

The selectivity index (SI) for ester S5 was notably high (117.30), indicating significantly lower toxicity towards normal hepatic L-02 cells (IC50: 58.65 µM) compared to cancer cells.[1]

Anticancer Activity of TMCA Amide Analogs

Amide derivatives of TMCA have been extensively explored, often inspired by the structures of natural products like piplartine or microtubule inhibitors like Combretastatin A-4.[1][2]

| Compound ID | Amide Moiety (R Group) | Cell Line | IC50 (µM) | Reference |

| S14 | Substituted Piperidine | HCT-116 (Colon) | 0.05 | [2] |

| LoVo (Colon) | 0.06 | [2] | ||

| A549 (Lung) | 0.09 | [2] | ||

| H460 (Lung) | 0.07 | [2] | ||

| S15 | N-methylpiperazine | MDA-MB-231 (Breast) | 6.6 | [1] |

| S19 | Phenyl | U-937 (Leukemia) | 9.7 | [1] |

| HeLa (Cervical) | 38.9 | [1] | ||

| S20 | 4-Etherified Phenyl | U-937 (Leukemia) | 1.8 | [1] |

| HeLa (Cervical) | 2.1 | [1] | ||

| S27 | α-hydroxy-β-amino benzyl | HUVEC Inhibition | 0.012 | [1][2] |

| MetAP2 Inhibition | 0.021 | [1][2] |

Table 2: Summary of in vitro anticancer activity of selected TMCA amide analogs.

SAR Insights:

-

Analogs designed based on the structure of Combretastatin A-4, a potent tubulin inhibitor, have shown exceptional potency. Amide S14, for instance, exhibits IC50 values in the nanomolar range across multiple cell lines.[2]

-

For phenylcinnamides, substitution on the phenyl ring is critical. The etherification at the C-4 position in amide S20 significantly enhanced its potency against U-937 and HeLa cells compared to the unsubstituted parent compound S19.[1]

-

TMCA amides can also be designed as potent inhibitors of angiogenesis by targeting methionine aminopeptidase 2 (MetAP2) and human umbilical vein endothelial cell (HUVEC) growth, as seen with compound S27.[1][2]

Experimental Protocols

Detailed and reproducible methodologies are critical for SAR studies. The following sections provide protocols for the chemical synthesis of TMCA analogs and the biological assays used to evaluate them.

General Synthesis of TMCA Amide Analogs

This protocol describes a standard coupling reaction to form TMCA amides.

Materials:

-

3,4,5-Trimethoxycinnamic acid (TMCA)

-

Desired amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure: [6]

-

Dissolve 3,4,5-Trimethoxycinnamic acid (1.0 eq) in anhydrous DCM.

-

To the stirred solution, add HOBt (1.2 eq) and EDCI (1.2 eq).

-

Add TEA or DIPEA (1.2 eq) to the mixture and stir at room temperature for 30 minutes. The formation of an active ester intermediate occurs during this step.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

General Synthesis of TMCA Ester Analogs

This protocol uses thionyl chloride to form an acyl chloride intermediate for esterification.

Materials:

-

3,4,5-Trimethoxycinnamic acid (TMCA)

-

Desired alcohol

-

Thionyl chloride (SOCl2)

-

Triethylamine (TEA)

-

Anhydrous Toluene and Ethyl Acetate (EtOAc)